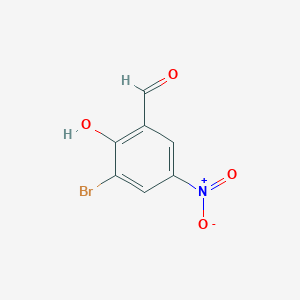

3-Bromo-2-hydroxy-5-nitrobenzaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-2-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESBCGANGAEHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333964 | |

| Record name | 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16789-84-7 | |

| Record name | 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-nitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 2 Hydroxy 5 Nitrobenzaldehyde

Regioselective Synthesis Strategies for Substituted Benzaldehydes

The preparation of specifically substituted benzaldehydes can be approached through several regioselective strategies. These methods typically involve the sequential introduction of functional groups onto a benzene (B151609) ring, where the order of reactions is dictated by the electronic and steric properties of the substituents already present. libretexts.org

Bromination of Substituted Salicylaldehyde (B1680747) Precursors

One direct route to 3-Bromo-2-hydroxy-5-nitrobenzaldehyde involves the electrophilic bromination of a 2-hydroxy-5-nitrobenzaldehyde (B32719) precursor. In this molecule, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates. libretexts.org With the para position (C5) blocked by the nitro group, the incoming bromine electrophile is selectively directed to one of the ortho positions (C3).

The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a catalyst or a suitable solvent system. The conditions are chosen to favor monosubstitution and prevent the formation of polybrominated byproducts. nih.gov

Table 1: Proposed Regioselective Bromination

| Starting Material | Reagent | Position of Bromination | Product | Rationale |

|---|---|---|---|---|

| 2-hydroxy-5-nitrobenzaldehyde | N-Bromosuccinimide (NBS) or Br₂ | C3 | This compound | The hydroxyl group is a strong ortho, para-director; the para position is blocked by the nitro group, directing bromination to the ortho C3 position. |

Nitration of Halogenated 2-Hydroxybenzaldehyde Derivatives

An alternative and commonly employed strategy is the nitration of a halogenated precursor, specifically 3-bromo-2-hydroxybenzaldehyde (B158676). nih.gov The regiochemical outcome of this reaction is governed by the combined directing influences of the substituents present on the ring. The hydroxyl group strongly directs the incoming electrophile to the ortho and para positions, while the aldehyde group directs to the meta position. msu.edu

In the case of 3-bromo-2-hydroxybenzaldehyde, the para position relative to the potent hydroxyl director (C5) is vacant and activated. This position is also meta to the deactivating aldehyde group, further favoring substitution at this site. Consequently, nitration with a standard nitrating mixture, such as concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), proceeds with high regioselectivity to yield the desired this compound. semanticscholar.orgmasterorganicchemistry.com The reaction temperature must be carefully controlled to prevent over-nitration and side reactions. oc-praktikum.de

Table 2: Regioselective Nitration of 3-Bromo-2-hydroxybenzaldehyde

| Starting Material | Reagents | Position of Nitration | Product | Rationale |

|---|---|---|---|---|

| 3-bromo-2-hydroxybenzaldehyde | Conc. HNO₃, Conc. H₂SO₄ | C5 | This compound | The hydroxyl group is a powerful para-director, activating the C5 position. This site is also meta to the deactivating aldehyde group, leading to high regioselectivity. |

Multistep Reaction Sequences for Functional Group Introduction

A synthetic route can be envisioned starting from a more fundamentally substituted raw material, such as 1,3-dibromo-2-nitrobenzene (B169743). google.com This approach would require a sequence of reactions to introduce the hydroxyl and formyl groups. For a related isomer, 3-bromo-2-nitrobenzaldehyde, a five-step synthesis from 1,3-dibromo-2-nitrobenzene has been reported, involving substitution, decarboxylation, oxidation, reduction, and hydroformylation. google.com Applying a similar strategy to produce the 2-hydroxy isomer would necessitate a nucleophilic aromatic substitution to replace one of the bromine atoms with a hydroxyl group, followed by the introduction of the aldehyde functionality, a process that can be synthetically challenging.

A widely used and reliable method for the synthesis of aldehydes involves the selective oxidation of the corresponding primary alcohol. nih.gov In this context, 3-bromo-2-hydroxy-5-nitrobenzyl alcohol serves as the immediate precursor to the target compound. This alcohol can be synthesized through methods such as the reduction of a corresponding benzoic acid derivative. google.com The final step is the oxidation of the benzyl (B1604629) alcohol. A variety of modern, selective oxidation methods are available, often employing catalytic systems to ensure high yields and minimize over-oxidation to the carboxylic acid. rsc.orglakeland.edu

Several catalytic systems have proven effective for the oxidation of benzyl alcohols to benzaldehydes:

Palladium Nanoparticles: Heterogeneous catalysts, such as palladium nanoparticles supported on aluminum oxy-hydroxide, can efficiently catalyze the oxidation of benzylic alcohols in high yields, offering the advantage of being stable and reusable. nih.gov

Photochemical Methods: A green chemistry approach involves the use of a photocatalyst like Eosin Y with molecular oxygen as the oxidant, activated by visible light, which allows the reaction to proceed under mild conditions. organic-chemistry.org

Metal Nitrates: Ferric nitrate (B79036) and other metallic nitrates have been shown to be effective oxidants for benzyl alcohol, proceeding with high conversion rates and selectivity under mild conditions. frontiersin.org

Cobalt Single-Atom Catalysts: Advanced catalytic systems, such as cobalt single atoms supported on nitrogen-doped carbon, exhibit excellent performance, achieving high conversion and near-perfect selectivity for the desired aldehyde. rsc.org

Table 3: Selected Methods for the Oxidation of Precursor Benzyl Alcohols

| Precursor | Reagent/Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-bromo-2-hydroxy-5-nitrobenzyl alcohol | Palladium on aluminum oxy-hydroxide (Pd/AlO(OH)) | O₂, solvent-free | This compound | nih.gov |

| 3-bromo-2-hydroxy-5-nitrobenzyl alcohol | Eosin Y, O₂ | Blue LED irradiation | This compound | organic-chemistry.org |

| 3-bromo-2-hydroxy-5-nitrobenzyl alcohol | Ferric Nitrate (Fe(NO₃)₃·9H₂O) | 1,4-dioxane, 80°C | This compound | frontiersin.org |

| 3-bromo-2-hydroxy-5-nitrobenzyl alcohol | Cobalt single atoms on N-doped carbon (Co₁/NC) | O₂ | This compound | rsc.org |

| 3-bromo-2-nitrobenzyl alcohol* | Manganese Dioxide (MnO₂) | Dichloromethane | 3-bromo-2-nitrobenzaldehyde* | google.com |

Data for a closely related isomer.

Catalytic Approaches in the Synthesis of this compound and its Analogs

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Catalytic methods are integral to several key transformations, including electrophilic aromatic substitution and oxidation reactions.

In electrophilic halogenation and nitration, acids serve as catalysts. For bromination, a Lewis acid like ferric bromide (FeBr₃) can be used to polarize the Br-Br bond, generating a more potent electrophile. youtube.com In nitration, concentrated sulfuric acid is essential for generating the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. masterorganicchemistry.comlibretexts.org Research has also indicated that lanthanide salts, such as lanthanum(III) nitrate, can act as catalysts in the formation of nitrated salicylaldehyde derivatives. researchgate.net

For the oxidation of the precursor 3-bromo-2-hydroxy-5-nitrobenzyl alcohol, a range of catalytic systems offers high selectivity and efficiency. Heterogeneous catalysts, including palladium nanoparticles and single-atom cobalt catalysts, are particularly advantageous due to their high activity, selectivity, and ease of recovery and reuse, which aligns with the principles of green chemistry. nih.govrsc.org Photochemical catalysis provides another environmentally benign alternative, avoiding the need for harsh reagents or transition metals. organic-chemistry.org These advanced catalytic approaches are crucial for developing sustainable and efficient syntheses of this compound and its analogs.

Transition Metal-Catalyzed Cross-Coupling Methodologies for Substituted Benzaldehydes

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of highly functionalized aromatic compounds. rug.nlnih.gov Palladium-based catalysts are particularly prominent in this field due to their high activity, selectivity, and tolerance for a wide array of functional groups. nih.gov These methods allow for the precise introduction of alkyl or aryl groups onto a benzaldehyde (B42025) precursor, offering a strategic route to complex derivatives. acs.org

A notable one-pot, two-step procedure involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate using diisobutylaluminum hydride (DIBAL-H). rug.nlacs.org This intermediate effectively "masks" the reactive aldehyde functionality, making it suitable for a subsequent palladium-catalyzed cross-coupling reaction with organometallic reagents like organolithiums. rug.nlacs.org This strategy allows for the synthesis of various substituted benzaldehydes that would otherwise be challenging to prepare due to the aldehyde's sensitivity to strong nucleophiles. acs.org For instance, meta-bromo substituted Weinreb amides have been successfully used in such reactions to produce the corresponding functionalized benzaldehydes in good yields. rug.nl This approach highlights the potential for synthesizing precursors to this compound by strategically functionalizing a bromo-substituted aromatic ring.

The table below summarizes key aspects of this methodology.

| Feature | Description |

| Catalyst System | Palladium complexes, often with phosphine (B1218219) ligands. nih.gov |

| Key Intermediate | A stable aluminum hemiaminal formed by the reduction of a Weinreb amide with DIBAL-H. acs.orgresearchgate.net |

| Coupling Partners | Highly reactive organometallic reagents, such as organolithium compounds. rug.nl |

| Advantages | Protects the reactive aldehyde group in situ, allowing for the use of strong nucleophiles; enables a one-pot procedure, improving efficiency. rug.nlacs.org |

| Applicability | Synthesis of a wide variety of alkyl and aryl substituted benzaldehydes. rug.nl |

This is an interactive data table. You can sort and filter the data as needed.

Environmentally Benign Catalytic Systems for Benzaldehyde Synthesis

In response to growing environmental awareness, significant research has been directed toward developing "green" synthetic methodologies that minimize hazardous waste and utilize safer reagents. acs.orgtue.nl Traditional methods for producing benzaldehydes can involve harsh conditions and toxic reagents, such as the liquid-phase chlorination of toluene (B28343). mdpi.com

Modern, environmentally friendly approaches include:

Oxidation with Hydrogen Peroxide (H₂O₂): H₂O₂ is an economical and green oxidant, as its only byproduct is water. It has been successfully used to oxidize styrylamines to benzaldehydes in moderate yields under mild conditions. tandfonline.com

Gold Nanoparticle Catalysis: Heterogenized gold nanoparticles have been employed for the solvent-free aerobic oxidation of benzyl alcohol to benzaldehyde. qualitas1998.net This method uses oxygen as the oxidant at moderate temperatures (e.g., 100 °C) with a very low catalyst loading, demonstrating high selectivity. qualitas1998.net

Solvent-Free Knoevenagel Condensation: A greener version of the Knoevenagel condensation, used for transforming benzaldehydes, employs environmentally benign catalysts like ammonium (B1175870) bicarbonate instead of traditional pyridine (B92270) and piperidine, and the reaction can be run under solvent-free conditions. tue.nl

Vanadium-Based Catalysis: Sustainable methods using catalysts like ammonium vanadate (B1173111) (NH₄VO₃) with H₂O₂ under an oxygen atmosphere have been developed for the selective oxidation of toluene to benzaldehyde, avoiding the formation of benzyl alcohol or benzoic acid byproducts. mdpi.com

The following table compares traditional and environmentally benign approaches to benzaldehyde synthesis.

| Parameter | Traditional Method (e.g., Toluene Chlorination) | Environmentally Benign Method (e.g., Catalytic Oxidation) |

| Oxidant/Reagent | Halogens (e.g., Cl₂) | O₂, H₂O₂ tandfonline.commdpi.com |

| Catalyst | Not always catalytic | Transition metals (Au, V), organocatalysts mdpi.comqualitas1998.net |

| Byproducts | Hazardous and corrosive (e.g., HCl) mdpi.com | Water, non-toxic materials tandfonline.com |

| Conditions | High temperatures, harsh conditions mdpi.com | Mild temperatures, often solvent-free tue.nlqualitas1998.net |

| Product Purity | May contain chlorine contaminants mdpi.com | High purity, free from hazardous contaminants |

This is an interactive data table. You can sort and filter the data as needed.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The efficient synthesis of this compound relies on the careful optimization of several reaction parameters. A known laboratory-scale synthesis involves the direct bromination of m-nitrobenzaldehyde using N-bromosuccinimide in concentrated sulfuric acid, yielding 3-bromo-5-nitrobenzaldehyde (B1283693). chemicalbook.com While this does not produce the target molecule directly, the principles of optimization are broadly applicable.

Solvent Effects and Temperature Control

The choice of solvent and the control of temperature are critical for maximizing reaction rates and product yields while minimizing the formation of impurities.

Solvent Effects: In the bromination of m-nitrobenzaldehyde, concentrated sulfuric acid acts as both the solvent and a catalyst, activating the brominating agent. chemicalbook.com The high polarity and acidic nature of the solvent are crucial for the electrophilic aromatic substitution to occur. In other syntheses, such as transition metal-catalyzed couplings, solvents like toluene are preferred. acs.org The solvent can significantly influence catalyst stability and reactivity. For some reactions, aqueous media or solvent-free conditions are viable, offering environmental benefits. tue.nlresearchgate.net

Temperature Control: Temperature directly impacts the rate of reaction. For the synthesis of 3-bromo-5-nitrobenzaldehyde, the reaction mixture is heated to 65 °C for one hour to ensure the reaction proceeds to completion. chemicalbook.com In other systems, such as the oxidation of styrylamines with H₂O₂, increasing the temperature can have a variable effect on the yield, necessitating careful optimization for each specific substrate. tandfonline.com For reactions involving highly reactive organometallic reagents, low temperatures (e.g., 0 °C) are often required to control reactivity and prevent side reactions. acs.org

The table below illustrates the effect of temperature on a model oxidation reaction. tandfonline.com

| Entry | Temperature (°C) | Yield (%) |

| 1 | 0 | 23 |

| 2 | 25 | 45 |

| 3 | 50 | 32 |

This is an interactive data table. You can sort and filter the data as needed.

Stoichiometric Considerations and Reagent Selection

The precise ratio of reactants and the selection of appropriate reagents are fundamental to achieving high yields and purity.

Stoichiometry: In the synthesis of 3-bromo-5-nitrobenzaldehyde from m-nitrobenzaldehyde, a stoichiometric excess of the brominating agent, N-bromosuccinimide (NBS), is used (e.g., 1.2 equivalents) to drive the reaction towards the desired monobrominated product. chemicalbook.com Using a significant excess could lead to the formation of dibrominated byproducts, while an insufficient amount would result in incomplete conversion of the starting material.

Reagent Selection: The choice of N-bromosuccinimide as the brominating agent is strategic; it is a solid that is easier and safer to handle than liquid bromine, and it is highly effective for electrophilic bromination of activated or deactivated aromatic rings in a strong acid medium. chemicalbook.com For syntheses involving cross-coupling, the selection of the hydride source (e.g., DIBAL-H vs. Red-Al) and the specific organometallic reagent is crucial for the outcome. acs.orgresearchgate.net For instance, DIBAL-H is effective in forming the stable hemiaminal intermediate from Weinreb amides, which is key to the success of the subsequent coupling step. acs.org

Isolation and Purification Techniques (e.g., Column Chromatography, Recrystallization)

After the reaction is complete, a pure product must be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts, and reagents.

Initial Workup: A typical initial workup involves quenching the reaction, often by pouring the mixture into ice water, which causes the crude product to precipitate. chemicalbook.com This solid is then collected by filtration. chemicalbook.com The subsequent steps often involve extraction with an organic solvent (like ethyl acetate) and washing with water or brine to remove inorganic impurities. chemicalbook.comorgsyn.org

Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography is a highly effective purification technique. qualitas1998.net The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. rsc.org A solvent or mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture separate based on their differing affinities for the stationary and mobile phases. rsc.org

Recrystallization: This is a common and powerful technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent mixture in which it is highly soluble at high temperatures but poorly soluble at low temperatures. chemicalbook.com A solvent system such as ethyl acetate/petroleum ether (e.g., in a 1:10 ratio) has been used effectively for 3-bromo-5-nitrobenzaldehyde. chemicalbook.com As the solution cools slowly, the desired compound forms pure crystals, leaving impurities behind in the solution. The pure crystals are then collected by filtration. chemicalbook.com

Spectroscopic and Structural Elucidation of 3 Bromo 2 Hydroxy 5 Nitrobenzaldehyde and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of the molecular fingerprint of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The infrared spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its specific functional groups. The presence of a hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the aldehyde group gives rise to a strong, sharp peak, generally observed between 1680 and 1740 cm⁻¹. For aromatic aldehydes, this peak is often found at the lower end of the range.

The nitro (-NO₂) group is identified by two distinct stretching vibrations: an asymmetric stretch usually appearing in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, generally below 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |

| Aldehyde (C=O) | Stretching | 1680-1740 (strong, sharp) |

| Nitro (-NO₂) | Asymmetric Stretching | 1500-1570 |

| Nitro (-NO₂) | Symmetric Stretching | 1300-1370 |

| Aromatic (C-H) | Stretching | >3000 |

| C-Br | Stretching | <800 |

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations and non-polar bonds. The symmetric stretching of the nitro group, often weak in the IR spectrum, typically gives a strong band in the Raman spectrum. Aromatic ring vibrations also produce characteristic and often intense Raman signals. The carbonyl stretch is also observable in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The aldehyde proton (-CHO) is highly deshielded and is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm. The phenolic hydroxyl proton (-OH) signal is also expected to be downfield, and its chemical shift can be variable and concentration-dependent.

The aromatic region of the spectrum will show signals for the two remaining protons on the benzene (B151609) ring. Due to the electron-withdrawing effects of the nitro, bromo, and aldehyde groups, these protons will be deshielded and their signals will appear at lower field strengths. The exact chemical shifts and coupling patterns (splitting) of these aromatic protons would provide information about their relative positions on the ring. For instance, in the structurally similar 5-nitrosalicylaldehyde, the aromatic protons are observed as doublets and a doublet of doublets, indicating their coupling relationships.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Hydroxyl (-OH) | Variable (downfield) | Singlet |

| Aromatic (Ar-H) | Downfield | Doublet, Doublet of Doublets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very low field, typically in the range of δ 190-200 ppm. The carbons of the aromatic ring will appear in the approximate range of δ 110-160 ppm. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom attached to the electron-withdrawing nitro group would be expected to be shifted downfield, while the carbon attached to the hydroxyl group would be shifted upfield compared to an unsubstituted benzene ring. The carbon bearing the bromine atom will also have a characteristic chemical shift.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-OH) | ~150-160 |

| Aromatic (C-NO₂) | ~140-150 |

| Aromatic (C-Br) | ~110-120 |

| Aromatic (C-H) | ~120-140 |

| Aromatic (C-CHO) | ~130-140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of a molecule through its fragmentation pattern. For this compound (C₇H₄BrNO₄), the molecular weight is approximately 246.01 g/mol . rsc.org

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern with roughly equal intensities.

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for aromatic aldehydes include the loss of the aldehyde proton (M-1) and the loss of the entire formyl group (M-29). The loss of the nitro group (M-46) is also a likely fragmentation pathway.

| Ion | m/z (approximate) | Description |

| [C₇H₄⁷⁹Br¹⁶O₄]⁺ | 245 | Molecular ion (⁷⁹Br isotope) |

| [C₇H₄⁸¹Br¹⁶O₄]⁺ | 247 | Molecular ion (⁸¹Br isotope) |

| [C₇H₃⁷⁹Br¹⁶O₄]⁺ | 244 | Loss of H |

| [C₆H₄⁷⁹Br¹⁶O₃]⁺ | 216 | Loss of CHO |

| [C₇H₄⁷⁹Br¹⁶O₂]⁺ | 199 | Loss of NO₂ |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy of aromatic aldehydes, such as this compound, reveals characteristic absorption bands in the ultraviolet-visible (UV-Vis) range that correspond to specific electronic transitions within the molecule. The spectrum is primarily influenced by the electronic structure of the benzene ring and the attached functional groups—aldehyde (-CHO), hydroxyl (-OH), nitro (-NO₂), and bromo (-Br).

Studies on the isomers of nitrobenzaldehyde provide a foundational understanding of the electronic transitions expected for this class of compounds. The spectra are typically characterized by three main absorption bands. uni-muenchen.de

n→π* Transitions: A weak absorption band is generally observed at longer wavelengths, typically around 350 nm. This band arises from the excitation of a non-bonding electron (n) from the lone pairs of the oxygen atoms in the aldehyde and nitro groups to an antibonding π* orbital. These transitions are characteristically of low intensity (molar absorptivity, ε < 100 M⁻¹cm⁻¹). uni-muenchen.de

π→π* Transitions (Arene): An absorption band of intermediate intensity (ε ≈ 1000 M⁻¹cm⁻¹) is typically found in the region around 300 nm. This band is attributed to π→π* electronic transitions within the aromatic (arene) ring system. uni-muenchen.de

π→π* Transitions (Nitro Group Involvement): A strong absorption band is usually present at shorter wavelengths, around 250 nm, with a high molar absorptivity (ε > 10,000 M⁻¹cm⁻¹). This intense absorption is ascribed to π→π* transitions that involve charge transfer between the benzene ring and the highly conjugated nitro group. uni-muenchen.de

The presence of the hydroxyl and bromo substituents on the this compound molecule is expected to modulate the positions and intensities of these bands through their electronic effects (mesomeric and inductive effects), potentially causing shifts in the absorption maxima (λmax) compared to the parent nitrobenzaldehyde isomers.

| Approximate Wavelength (λmax) | Molar Absorptivity (ε) Range (M-1cm-1) | Type of Electronic Transition | Associated Molecular Orbitals |

|---|---|---|---|

| ~350 nm | < 100 | n → π | Lone pairs of C=O and NO₂ groups |

| ~300 nm | ~1000 | π → π | Arene (Benzene Ring) |

| ~250 nm | > 10,000 | π → π* | Benzene Ring and Nitro Group |

X-ray Diffraction Analysis for Solid-State Structure Determination

While a specific crystal structure determination for this compound is not available in the cited literature, detailed analysis of the closely related compound 3,5-Dibromo-2-hydroxybenzaldehyde provides a reliable model for its expected solid-state structure. researchgate.net

The analysis of 3,5-Dibromo-2-hydroxybenzaldehyde revealed that the molecule is essentially planar. researchgate.net This planarity is a common feature in salicylaldehyde (B1680747) derivatives and is reinforced by an intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen atom. This interaction creates a stable six-membered ring motif. For this compound, a similar intramolecular hydrogen bond is expected, contributing to a planar molecular conformation.

The crystallographic data for 3,5-Dibromo-2-hydroxybenzaldehyde, which serves as a structural analogue, are summarized below. researchgate.net It is anticipated that this compound would crystallize in a similar system, likely monoclinic, due to the comparable steric and electronic influences of its substituents.

| Parameter | Value for 3,5-Dibromo-2-hydroxybenzaldehyde researchgate.net |

|---|---|

| Chemical Formula | C₇H₄Br₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.474 |

| b (Å) | 14.025 |

| c (Å) | 7.531 |

| β (°) | 103.212 |

| Volume (ų) | 1694 |

| Z (Molecules per unit cell) | 8 |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These forces dictate the stability and macroscopic properties of the crystal. Based on the analysis of 3,5-Dibromo-2-hydroxybenzaldehyde, several key interactions are expected to direct the crystal packing of this compound. researchgate.net

Hydrogen Bonding: Intermolecular O—H···O hydrogen bonds are observed, linking molecules within the crystal lattice. researchgate.net This is a common and relatively strong interaction that plays a significant role in the packing of hydroxyl-substituted aromatic compounds.

Halogen Interactions: The presence of bromine atoms allows for Br···Br interactions between adjacent molecules. These halogen-halogen contacts contribute to the stabilization of the crystal structure. researchgate.net

π–π Stacking Interactions: The planar aromatic rings can stack on top of one another, leading to weak π–π stacking interactions. In the structure of 3,5-Dibromo-2-hydroxybenzaldehyde, centroid-to-centroid distances between adjacent rings are reported to be 3.776 Å and 4.040 Å, which is indicative of such interactions. researchgate.net These forces are crucial in organizing the molecules into layered or herringbone patterns.

Together, these intermolecular forces—hydrogen bonding, halogen interactions, and π–π stacking—create a stable, three-dimensional supramolecular architecture in the solid state.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Hydroxy 5 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in the computational study of molecular systems. For 3-bromo-2-hydroxy-5-nitrobenzaldehyde, DFT calculations are primarily employed to determine its most stable three-dimensional structure, predict its spectroscopic signatures, and analyze its electronic properties, which are key to understanding its chemical behavior.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is determined. For derivatives of this compound, such as Schiff bases, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), are performed to obtain their optimized molecular geometries researchgate.net. This process calculates key structural parameters. While specific data for the parent aldehyde is not detailed in the provided search results, the methodology is standard. The analysis would typically yield precise bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

The electronic structure is also elucidated through these calculations, revealing how electrons are distributed within the molecule and influencing its properties.

Table 1: Representative Theoretical Structural Parameters for a Molecule of this Class (Hypothetical Data)

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| C=O (aldehyde) Bond Length | ~1.22 Å |

| O-N-O Angle (nitro group) | ~125° |

DFT calculations are also highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations can simulate various types of spectra:

Vibrational Spectra (IR and Raman): Calculations can predict the frequencies and intensities of vibrational modes. For example, studies on disulfide derivatives synthesized from this compound have utilized theoretical methods to perform vibrational frequency analysis researchgate.net. This helps in assigning specific absorption bands in experimental IR and Raman spectra to particular molecular motions, such as the stretching of the C=O aldehyde group or the N-O bonds in the nitro group.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Visible absorption spectra researchgate.net. This analysis helps identify the wavelengths of maximum absorption (λmax) and understand the nature of the electronic transitions, such as n→π* or π→π*, which are characteristic of the molecule's chromophores.

The electronic reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability.

Studies on compounds derived from this compound routinely involve the calculation of these orbitals science.govresearchgate.net. A small HOMO-LUMO gap suggests that a molecule is more polarizable and will be more reactive. From these orbital energies, various global reactivity descriptors can be calculated to quantify chemical behavior:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electron-accepting capability.

Table 2: Calculated Molecular Orbital Energies and Reactivity Descriptors (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 |

| Electronegativity (χ) | 4.75 |

| Chemical Hardness (η) | 1.75 |

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) studies focused solely on this compound were not identified in the search results, this technique is commonly applied to understand the behavior of molecules in a simulated environment (e.g., in solution). MD simulations could provide insights into the conformational flexibility of the aldehyde and its interactions with solvent molecules over time, which is particularly relevant for understanding its behavior in biological or chemical systems. For instance, MD simulations have been used to study the stability and conformational dynamics of Schiff base derivatives of this aldehyde when interacting with enzymes researchgate.net.

Intermolecular Interaction Analysis

The way molecules pack together in a solid-state crystal is determined by a complex network of intermolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of materials.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

This analysis is frequently performed on derivatives of this compound to explore the forces governing their crystal structures science.govscience.govresearchgate.net. The Hirshfeld surface is often visualized with a color-coded property map (like d_norm), where red spots indicate close contacts (strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals separation, and blue regions show longer contacts.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

A comprehensive search of scientific literature indicates that specific computational studies employing the Quantum Theory of Atoms in Molecules (QTAIM) for the analysis of this compound have not been extensively published. However, the principles of QTAIM can be applied theoretically to understand the intricate bonding characteristics of this molecule. Such an analysis would provide profound insights into the nature and strength of its covalent bonds and non-covalent interactions, particularly the intramolecular hydrogen bond that is crucial to its structural stability.

The QTAIM methodology, developed by Richard Bader, is a powerful tool in computational chemistry that partitions the electron density of a molecule into atomic basins. This partitioning allows for a rigorous, quantitative description of chemical bonding based on the topology of the electron density, ρ(r). The analysis focuses on identifying critical points in the electron density, where the gradient of the density is zero. Of particular interest are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs provide a detailed picture of the nature of the chemical bonds.

For this compound, a QTAIM analysis would primarily investigate the intramolecular hydrogen bond between the hydroxyl group (-OH) and the adjacent aldehyde group (-CHO), as well as the various covalent bonds within the aromatic ring and its substituents. The key topological parameters at the BCPs that would be scrutinized include:

The electron density (ρ(r)) : The magnitude of ρ(r) at a BCP correlates with the strength of the bond. Higher values are indicative of stronger, more covalent character.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian provides insight into the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, which is characteristic of shared interactions, such as covalent bonds. Conversely, a positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds, van der Waals forces, and hydrogen bonds.

The total electron energy density (H(r)) : The sign of H(r) at the BCP can also help to distinguish between shared and closed-shell interactions. A negative H(r) is a signature of a significant covalent character. For hydrogen bonds, the sign of H(r) can indicate the degree of covalency.

The ratio of potential energy density to kinetic energy density (|V(r)|/G(r)) : This ratio further characterizes the interaction. A value greater than 2 is indicative of a covalent bond, while a value between 1 and 2 suggests a mixed character with significant covalent contribution, and a value less than 1 points to a non-covalent (closed-shell) interaction.

In the context of this compound, the QTAIM analysis would be expected to reveal a BCP between the hydrogen of the hydroxyl group and the oxygen of the aldehyde group, confirming the presence of an intramolecular hydrogen bond. The topological parameters at this BCP would likely show a relatively low electron density and a positive Laplacian, characteristic of a strong, closed-shell hydrogen bond. The values of H(r) and |V(r)|/G(r) would further elucidate the degree of covalency in this interaction.

Furthermore, the analysis would provide quantitative data on the C-C, C-H, C-O, C-Br, and N-O bonds, allowing for a detailed comparison of their relative strengths and characteristics. For instance, the C-C bonds within the benzene (B151609) ring would exhibit topological parameters consistent with their aromatic character. The presence of the electron-withdrawing nitro group and the bromine atom would be expected to influence the electron density distribution around the ring, and these effects would be quantifiable through the QTAIM parameters of the respective bonds.

To illustrate the expected results from such a study, the following interactive table presents hypothetical but representative QTAIM data for the key bond critical points in this compound.

Table 1: Hypothetical QTAIM Topological Parameters for Selected Bonds in this compound (Note: This data is illustrative and not derived from a specific computational study on this molecule.)

This illustrative data showcases how a QTAIM analysis would provide a detailed electronic and topological description of the bonding within this compound, offering valuable insights that complement experimental findings. A dedicated computational study would be necessary to obtain precise quantitative values for this specific molecule.

Applications in Advanced Materials Science

Role in the Design of Organic Electronic Materials

The structural characteristics of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde make it a valuable precursor in the synthesis of organic electronic materials. The presence of multiple functional groups allows for its use as a monomer in the construction of larger, conjugated systems with tailored electronic properties.

The electron-withdrawing nature of the nitro group and the bromine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of materials incorporating this molecule. This can be advantageous in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune these energy levels is crucial for efficient charge injection, transport, and separation in such devices.

| Functional Group | Potential Role in Organic Electronic Materials |

|---|---|

| Aldehyde (-CHO) | Reactive site for polymerization, enabling the formation of conjugated polymers and COFs through condensation reactions. |

| Hydroxyl (-OH) | Can participate in hydrogen bonding, influencing molecular packing and ordering in the solid state, which is crucial for charge transport. Can also be a site for further functionalization. |

| Bromo (-Br) | Influences electronic properties through inductive and resonance effects. Can be used as a handle for post-synthetic modification via cross-coupling reactions to introduce other functional groups. |

| Nitro (-NO₂) | Strong electron-withdrawing group that can lower HOMO/LUMO energy levels, facilitating electron injection and transport. Enhances the n-type semiconducting properties of the material. |

Development of Fluorescent Probes and Sensors

The salicylaldehyde (B1680747) moiety within this compound is a well-established platform for the design of fluorescent chemosensors. The reaction of the aldehyde group with various amines leads to the formation of Schiff bases, which often exhibit interesting photophysical properties.

Schiff bases derived from this compound can act as highly selective and sensitive fluorescent probes for the detection of metal ions. mdpi.comresearchgate.netnih.gov The sensing mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT). Upon binding of a specific metal ion to the Schiff base ligand, the electronic structure of the molecule is altered, leading to a significant change in its fluorescence intensity or a shift in its emission wavelength. nih.govmdpi.com

For instance, Schiff bases containing the 2-hydroxy-5-nitrobenzaldehyde (B32719) core have been shown to be effective "turn-on" fluorescent sensors for aluminum ions (Al³⁺). mdpi.comresearchgate.netnih.gov In the absence of Al³⁺, the fluorescence of the Schiff base may be quenched due to PET from the imine nitrogen to the aromatic ring. Upon coordination of Al³⁺ with the oxygen and nitrogen atoms of the Schiff base, the PET process is inhibited, resulting in a significant enhancement of the fluorescence emission. nih.gov The sensitivity of such probes can reach the micromolar level, which is relevant for environmental and biological applications. researchgate.netnih.gov

The bromine substituent can further influence the photophysical properties of these sensors, potentially leading to enhanced sensitivity or selectivity. The design of these probes can be fine-tuned by varying the amine component in the Schiff base synthesis, allowing for the development of sensors for a wide range of metal ions.

| Feature | Description | Relevance of this compound |

|---|---|---|

| Sensing Mechanism | Typically involves CHEF, PET, or ESIPT upon metal ion coordination. nih.govmdpi.com | The core structure is ideal for designing probes that operate via these mechanisms. |

| Selectivity | Can be tailored for specific metal ions based on the nature of the Schiff base and the coordination environment. mdpi.comresearchgate.net | The electronic properties modified by the bromo and nitro groups can enhance selectivity. |

| Sensitivity | Detection limits often in the micromolar to nanomolar range. researchgate.netnih.gov | The inherent fluorescence properties can be modulated for high sensitivity. |

| "Turn-on" Response | Fluorescence is significantly enhanced in the presence of the target analyte. researchgate.netnih.gov | Schiff bases from this compound are good candidates for "turn-on" sensors. |

Supramolecular Assembly and Material Fabrication

The ability of this compound to participate in various non-covalent interactions makes it a valuable component in supramolecular chemistry and the fabrication of novel materials. The hydroxyl and nitro groups can act as hydrogen bond donors and acceptors, respectively, while the aromatic ring can engage in π-π stacking interactions. The bromine atom can also participate in halogen bonding.

These intermolecular interactions can direct the self-assembly of the molecule or its derivatives into well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. nih.gov The crystal structure of the related compound 3-bromo-2-hydroxybenzaldehyde (B158676) reveals weak intermolecular C-H···Br interactions and offset face-to-face π-stacking, which organize the molecules in the solid state. nih.gov Similar interactions are expected to play a crucial role in the supramolecular assembly of this compound.

Furthermore, derivatives of this compound, such as Schiff bases, can self-assemble into more complex structures. For example, zinc complexes of salicylaldehyde-based ligands (salphen) have been shown to form nanofibrils through intermolecular Zn···O interactions, leading to the formation of metal-containing gels. elsevierpure.com The ability to form such gels opens up possibilities for applications in areas like catalysis, sensing, and drug delivery. The peripheral substituents on the salicylaldehyde ring can be tuned to control the properties of the resulting supramolecular materials, such as the diameter of the nanofibers. elsevierpure.com

Potential in High-Energy Materials Research Due to Nitro Functionality

The presence of the nitro group in this compound suggests its potential as a precursor or a component in the field of high-energy materials. Nitroaromatic compounds are a well-known class of explosives, and the introduction of nitro groups into a molecule generally increases its energy content and oxygen balance.

Computational studies on related nitro-substituted aromatic compounds have been used to predict their energetic properties, such as detonation velocity and pressure. These studies often focus on the relationship between the molecular structure and the stability and performance of the energetic material. The stability of such compounds is a key consideration, and the presence of other functional groups can influence their sensitivity to stimuli like impact and friction. The synthesis of new energetic materials often involves the nitration of aromatic precursors, and compounds like this compound could serve as a starting point for the synthesis of more highly nitrated and energetic derivatives.

Medicinal Chemistry and Biological Activity Studies of 3 Bromo 2 Hydroxy 5 Nitrobenzaldehyde Derivatives

Antimicrobial Activity Investigations

The quest for novel antimicrobial agents is a continuous effort in the face of rising drug resistance. Derivatives of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde have shown promise in this area, with numerous studies investigating their efficacy against a spectrum of pathogenic bacteria and fungi.

Schiff bases and metal complexes derived from this compound have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromo and nitro groups on the aromatic ring, combined with the azomethine linkage in Schiff bases, is thought to contribute to their antibacterial properties. nih.gov

Studies have shown that these compounds can be more effective than the parent aldehyde. For instance, certain Schiff base derivatives have demonstrated notable activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov The antibacterial efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). It has been observed that metal complexes of these Schiff bases can exhibit enhanced antibacterial activity compared to the ligands themselves, which is attributed to the chelation of the metal ion. ijmrsti.com

Below is a table summarizing the antibacterial activity of selected this compound derivatives from various studies.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Schiff Base of this compound | Staphylococcus aureus | 62.5 | mediresonline.org |

| Schiff Base of this compound | Escherichia coli | 62.5 | mediresonline.org |

| Bis-biphenyl salicylaldehyde (B1680747) Schiff base derivative (L4) | Not Specified | Not Specified | researchgate.net |

| Metal complexes of 2-(2'-hydroxyphenyl)benzoxazole | Bacillus subtilis | <3.12 | asianpubs.org |

| Metal complexes of 2-(2'-hydroxyphenyl)benzoxazole | Escherichia coli | <3.12 | asianpubs.org |

| Metal complexes of 2-(2'-hydroxyphenyl)benzoxazole | Staphylococcus aureus | <3.12 | asianpubs.org |

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal potential. These compounds have shown activity against various fungal species, including pathogenic yeasts like Candida albicans and molds such as Aspergillus niger and Aspergillus fumigatus. nih.govnih.gov

The structural features that contribute to antibacterial activity, such as the halogen and nitro substituents, are also believed to play a role in their antifungal properties. The lipophilicity of these molecules can be tailored through derivatization to enhance their penetration through the fungal cell membrane. Research has indicated that some Schiff bases and their metal complexes can be potent antifungal agents, with their activity sometimes surpassing that of standard antifungal drugs. nih.gov

The antifungal efficacy of these derivatives is typically evaluated by determining their MIC against various fungal strains. The data below highlights the antifungal activity of some representative compounds.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Schiff Base of this compound | Candida albicans | 125 | mediresonline.org |

| Metal complexes of 2-(2'-hydroxyphenyl)benzoxazole | Aspergillus ficuum | <3.12 | asianpubs.org |

| Metal complexes of 2-(2'-hydroxyphenyl)benzoxazole | Candida albicans | <3.12 | asianpubs.org |

| 3-(3,4,5-trimethoxybenzylideneamino)-6,8-dibromo-2-phenylquinazolin-4(3H)-one | Aspergillus niger | 8.6 | nih.gov |

| 3-(3,4,5-trimethoxybenzylideneamino)-6,8-dibromo-2-phenylquinazolin-4(3H)-one | Aspergillus fumigatus | 10.1 | nih.gov |

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation, but several theories have been proposed. The antimicrobial action of Schiff bases is often attributed to the presence of the imine or azomethine group (-C=N-). ekb.eg This functional group is believed to interfere with the normal cell processes of microorganisms.

One proposed mechanism involves the chelation of metal ions essential for the growth and survival of microbes. By forming stable complexes with these metal ions, the derivatives can disrupt vital metabolic pathways. Furthermore, the lipophilic nature of these compounds allows them to easily permeate the microbial cell wall and membrane, leading to the disruption of cellular integrity and function. The presence of electron-withdrawing groups like the nitro group and halogens such as bromine can enhance the biological activity of these compounds. nih.gov

Anticancer Research and Cytotoxic Effects

The search for new and effective anticancer agents is a cornerstone of oncological research. Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for further development as anticancer drugs.

A number of studies have reported the in vitro cytotoxic activity of Schiff bases and metal complexes derived from this compound against a range of human cancer cell lines. These include breast cancer (e.g., MDA-MB-231, MCF-7), liver cancer (e.g., HepG2), and leukemia cell lines. researchgate.nettjnpr.orgresearchgate.net The efficacy of these compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Research has shown that the cytotoxic activity can be modulated by the specific substituents on the derivative. For example, a bis-biphenyl salicylaldehyde Schiff base derivative incorporating the this compound moiety showed a 33.08% inhibition rate against the MDA-MB-231 breast cancer cell line at a concentration of 25 μg/ml. researchgate.net

The following table presents the cytotoxic activity of selected derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Bis-biphenyl salicylaldehyde Schiff base (L4) | MDA-MB-231 (Breast) | Not specified (33.08% inhibition at 25 µg/ml) | researchgate.net |

| Schiff base of 4-nitro benzaldehyde (B42025) | TSCCF (Tongue Squamous Cell Carcinoma) | 446.68 µg/mL | nih.gov |

| Benzimidazole hybrid (Compound 21) | HepG-2 (Liver) | 2.82 - 12.59 | researchgate.net |

| Benzimidazole hybrid (Compound 21) | MCF-7 (Breast) | 2.82 - 12.59 | researchgate.net |

| Benzimidazole hybrid (Compound 21) | PC-3 (Prostate) | 2.82 - 12.59 | researchgate.net |

| Benzimidazole hybrid (Compound 21) | HCT-116 (Colon) | 2.82 - 12.59 | researchgate.net |

| Benzimidazole hybrid (Compound 21) | HeLa (Cervical) | 2.82 - 12.59 | researchgate.net |

The cytotoxic effects of this compound derivatives are believed to be mediated through various mechanisms, with apoptosis induction and DNA interaction being the most frequently proposed.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Several studies have suggested that these derivatives can trigger apoptosis in cancer cells. nih.gov For instance, the parent compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to alleviate PM2.5-induced apoptosis in human keratinocytes. nih.gov The azomethine group in Schiff base derivatives is also thought to play a role in inducing apoptosis. nih.gov

Another significant mechanism is the interaction of these compounds with DNA. Metal complexes of Schiff bases, in particular, have been shown to bind to DNA, primarily through intercalation. urjc.es This binding can disrupt DNA replication and transcription, ultimately leading to cell death. The intrinsic binding constants (Kb) and Stern-Volmer quenching constants (Ksv) are often used to quantify the strength of this interaction. For example, certain metal complexes have shown DNA binding constants in the range of 10^4 M^-1. urjc.es These interactions can also lead to DNA damage, further contributing to the cytotoxic effects of the compounds. nih.gov

Antiviral Potential of Derivatives

Derivatives of salicylaldehydes, particularly Schiff bases formed at the aldehyde position, have demonstrated significant potential as antiviral agents. Research into this class of compounds has revealed activity against a range of viruses, indicating the therapeutic promise of the core scaffold.

Studies have shown that Schiff bases of substituted salicylaldehydes can be potent inhibitors of viral replication. For example, a series of salicylaldehyde Schiff bases derived from 1-amino-3-hydroxyguanidine tosylate were tested against mouse hepatitis virus (MHV), a coronavirus. The investigation found that these derivatives were significantly more active than their parent compounds, suggesting that they may inhibit the transcription of viral RNAs in infected cells. nih.govacs.org

Further research on salicyl-based Schiff bases has confirmed their antiviral properties against other viruses. In one study, derivatives were tested against Parainfluenza Type-2 virus, and the results indicated that specific substitutions on the salicylaldehyde ring could promote the antiviral effect. lew.ro The conversion of the aldehyde into an imine (Schiff base) is a critical step, as the resulting azomethine group (-CH=N-) is often essential for the molecule's biological activity. nih.gov This modification allows for a broad range of chemical diversity by varying the amine component, leading to compounds with tailored antiviral profiles.

| Salicylaldehyde Derivative Type | Virus Tested | Observed Activity | Reference |

|---|---|---|---|

| Schiff bases of hydroxyaminoguanidines | Mouse Hepatitis Virus (Coronavirus) | Inhibition of viral replication; potentially through inhibition of viral RNA transcription. | nih.govacs.org |

| Schiff base with tert-butyl group | Parainfluenza Type-2 Virus | Inhibited viral activity by 63%, suggesting the tert-butyl group enhances the effect. | lew.ro |

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analysis focuses on the impact of the substituents on the aromatic ring and the modifications at the aldehyde functional group.

The biological activity of salicylaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The parent compound, this compound, possesses a unique combination of groups that define its chemical properties and potential for biological interactions.

Hydroxy Group (-OH): The phenolic hydroxyl group at position 2 is critical. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzyme active sites. beilstein-journals.org Its presence is also key to the formation of a stable intramolecular hydrogen bond with the azomethine nitrogen in Schiff base derivatives, which influences the molecule's conformation and binding affinity. nih.gov

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent at position 5 significantly impacts the electronic environment of the molecule. researchgate.net It can enhance the acidity of the phenolic proton, making the intramolecular hydrogen bond in its Schiff base derivatives stronger. beilstein-journals.org The nitro group itself can participate in biological interactions and is a common feature in many antimicrobial and antiprotozoal drugs. researchgate.netnih.gov

Bromo Group (-Br): The bromine atom at position 3 is a halogen substituent that increases the lipophilicity of the molecule. This can improve its ability to cross biological membranes. Halogenation has been shown in various studies to enhance the biological potency of therapeutic agents. nih.govnih.gov

SAR studies on related compounds have shown that modifying these substituents can fine-tune activity. For instance, the position and electronic nature of substituents (whether they donate or withdraw electrons) can modulate the strength of intramolecular hydrogen bonds, which in turn affects the molecule's physical, chemical, and biological properties. nih.gov

| Substituent Type | General Effect on Ring Electronics | Potential Impact on Biological Activity |

|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -Br) | Decreases electron density in the ring. | Can enhance binding affinity, increase acidity of nearby protons, and improve cell penetration. |

| Electron-Donating (e.g., -OH, -OCH₃) | Increases electron density in the ring. | Can modulate binding interactions and solubility. The hydroxyl group is often crucial for hydrogen bonding. |

| Lipophilic (e.g., -Br, alkyl groups) | Increases lipid solubility. | May improve membrane permeability and bioavailability. |

The condensation of the aldehyde group in this compound with a primary amine is a pivotal reaction that yields a Schiff base, also known as an imine or azomethine. This transformation is a cornerstone strategy for generating biological activity from salicylaldehyde precursors. nih.gov The resulting C=N double bond is a versatile functional group that is often a key component of the pharmacophore responsible for the compound's therapeutic effects. nih.gov

| Reactant Amine | Resulting Schiff Base Derivative Class | Associated Biological Activities |

|---|---|---|

| Hydroxyaminoguanidine | Guanidine Hydrazones | Antiviral (e.g., against Coronaviruses) nih.gov |

| Substituted Anilines | N-Aryl Imines | Antimicrobial, Anticancer researchgate.net |

| (Nitro)phenylhydrazines | Phenylhydrazones | Antioxidant nih.gov |

| Isonicotinoylhydrazide | Hydrazones | Iron Chelation, Cytotoxic scispace.com |

Pharmacophore Development and Drug Design Strategies

The this compound scaffold provides a rich set of pharmacophoric features that can be exploited in rational drug design. A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response.

Key pharmacophoric features of this scaffold and its derivatives include:

Hydrogen Bond Donor: The phenolic -OH group.

Hydrogen Bond Acceptor: The oxygen atoms of the -OH and -NO₂ groups, and the nitrogen atom of a Schiff base derivative.

Aromatic Ring: Provides a rigid core and can participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

Negative Ionizable Feature: The electron-withdrawing nitro group can engage in specific electronic interactions.

These features form the basis for designing new molecules with targeted activities. One advanced strategy involves using the salicylaldehyde moiety as a "covalent warhead." The aldehyde can react with nucleophilic residues, such as the amine group of lysine, in a target protein to form a stable covalent bond. This approach has been successfully used to design selective covalent inhibitors for enzymes like ALKBH5, a demethylase implicated in cancer. nih.gov

Computational methods are integral to modern drug design based on such scaffolds. Techniques like molecular docking can be used to predict how well designed derivatives will bind to a target protein. nih.gov Furthermore, generative models can be employed for de novo design, where new molecular structures are built around the core scaffold to optimize properties and ensure they are synthesizable. rsc.org This scaffold-based design approach allows medicinal chemists to explore novel chemical space while retaining the key structural features required for biological activity, a process sometimes referred to as scaffold hopping. researchgate.net

Environmental and Green Chemistry Considerations in the Context of 3 Bromo 2 Hydroxy 5 Nitrobenzaldehyde

Sustainable Synthetic Routes and Atom Economy

The pursuit of sustainable synthetic pathways for 3-Bromo-2-hydroxy-5-nitrobenzaldehyde focuses on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. A plausible and commonly employed strategy for the synthesis of substituted salicylaldehydes involves a two-step process starting from salicylaldehyde (B1680747): nitration followed by bromination.

Proposed Synthetic Route:

Nitration of Salicylaldehyde: Salicylaldehyde is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the hydroxyl and aldehyde groups favor the formation of 5-nitrosalicylaldehyde.

Bromination of 5-Nitrosalicylaldehyde: The resulting 5-nitrosalicylaldehyde is then subjected to bromination. Due to the activating nature of the hydroxyl group and the deactivating nature of the nitro and aldehyde groups, the bromine atom is directed to the position ortho to the hydroxyl group and meta to the nitro and aldehyde groups, yielding this compound.

Atom Economy Analysis:

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the proposed synthesis, a simplified atom economy calculation for each step highlights the inherent waste generation.

Table 1: Atom Economy of the Proposed Synthesis of this compound

| Reaction Step | Reactants | Desired Product | Byproducts | % Atom Economy |

|---|---|---|---|---|

| Nitration | Salicylaldehyde (C₇H₆O₂) + Nitric Acid (HNO₃) | 5-Nitrosalicylaldehyde (C₇H₅NO₄) | Water (H₂O) | 90.7% |

| Bromination | 5-Nitrosalicylaldehyde (C₇H₅NO₄) + Bromine (Br₂) | this compound (C₇H₄BrNO₄) | Hydrogen Bromide (HBr) | 75.2% |

The atom economy for the nitration step is relatively high, with water being the only byproduct. However, the bromination step shows a lower atom economy due to the formation of hydrogen bromide as a significant byproduct. From a green chemistry perspective, developing catalytic bromination methods that avoid the use of elemental bromine and generate less waste is a critical area for improvement. For instance, using hydrobromic acid with an oxidizing agent like hydrogen peroxide can improve the atom economy and reduce the hazardous nature of the reagents.

Minimization of Hazardous Byproducts

The synthesis of this compound, particularly through electrophilic aromatic substitution, can generate several hazardous byproducts.

Nitration Step: The nitration of salicylaldehyde is a competitive reaction that can lead to the formation of isomeric byproducts. Besides the desired 5-nitrosalicylaldehyde, 3-nitrosalicylaldehyde is also a significant byproduct. The separation of these isomers can be challenging and often requires chromatographic techniques, which consume large volumes of solvents. The use of strong acids like sulfuric acid also presents handling and disposal challenges.

Bromination Step: The bromination of 5-nitrosalicylaldehyde with elemental bromine generates hydrogen bromide (HBr) , a corrosive and hazardous gas. In addition to the primary byproduct, there is a risk of forming poly-brominated species if the reaction conditions are not carefully controlled. Traditional bromination reactions often use chlorinated solvents, which are environmentally persistent and toxic.

Strategies for Minimizing Hazardous Byproducts:

Catalytic Nitration: The use of solid acid catalysts or milder nitrating agents could improve the regioselectivity of the nitration reaction, thereby reducing the formation of the 3-nitro isomer.

Greener Bromination: Exploring alternative brominating agents such as N-bromosuccinimide (NBS) can be a safer alternative to elemental bromine, although this can lower the atom economy. Catalytic methods using bromide salts and an oxidant offer a more sustainable approach by regenerating the active bromine species in situ.

Solvent Selection: Replacing hazardous chlorinated solvents with greener alternatives like ionic liquids or supercritical fluids can significantly reduce the environmental impact of the synthesis.

Environmental Fate and Degradation Pathways of Nitrobenzaldehydes

The environmental fate of this compound is largely governed by the chemical properties of the nitroaromatic and halogenated functional groups. Nitroaromatic compounds are known for their persistence in the environment and potential toxicity.

Environmental Mobility and Persistence: The presence of both a bromine atom and a nitro group on the benzaldehyde (B42025) ring influences its solubility, sorption characteristics, and susceptibility to degradation. Generally, halogenated nitroaromatic compounds exhibit moderate to low water solubility and tend to adsorb to soil and sediment, which can limit their mobility but also make them more persistent.

Degradation Pathways: The biodegradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. Microorganisms have evolved various enzymatic strategies to break down these compounds.

Reductive Pathway: Under anaerobic conditions, the primary degradation pathway often involves the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The resulting aminobromosalicylaldehyde may be more amenable to further degradation.

Oxidative Pathway: Aerobic degradation can proceed through the action of dioxygenase or monooxygenase enzymes, which can hydroxylate the aromatic ring and lead to ring cleavage. The presence of the bromine atom can, however, hinder these enzymatic attacks.

Fungi, particularly white-rot fungi, are also known to degrade a wide range of recalcitrant organic pollutants, including halogenated and nitrated aromatic compounds, through the action of extracellular lignolytic enzymes.

Table 2: General Environmental Fate Parameters for Substituted Nitroaromatics

| Parameter | Typical Range/Characteristic | Implication for this compound |

|---|---|---|

| Water Solubility | Low to moderate | Limited mobility in aqueous environments. |

| Soil Adsorption Coefficient (Koc) | Moderate to high | Likely to bind to soil organic matter, reducing leaching to groundwater. |

| Vapor Pressure | Low | Not expected to be highly volatile. |

| Biodegradation Half-life | Can be long (weeks to years) | Potential for persistence in soil and sediment. |

| Primary Degradation Mechanisms | Microbial reduction of the nitro group, oxidative ring cleavage. | The compound is likely to undergo slow biodegradation. |

Future Research Directions and Emerging Paradigms

Exploration of Novel Biological Targets and Therapeutic Applications

The structural motifs within 3-Bromo-2-hydroxy-5-nitrobenzaldehyde suggest a rich, yet largely untapped, potential for biological activity. Halogenated and nitro-substituted salicylaldehydes have demonstrated potent antimicrobial properties, indicating that this compound could be a valuable lead in developing new treatments for bacterial and fungal infections. bohrium.combenthamscience.comresearchgate.net Future research should systematically screen the compound and its derivatives against a wide panel of pathogenic microbes, including drug-resistant strains.

Beyond antimicrobial applications, the compound's phenolic nature suggests potential antioxidant activity. mdpi.comnih.gov The ability of phenolic compounds to scavenge free radicals is a well-established mechanism for mitigating oxidative stress, which is implicated in numerous chronic diseases. nih.govnih.gov Conversely, the nitroaromatic moiety could also impart pro-oxidant capabilities under specific biological conditions. Detailed studies are required to elucidate these antioxidant/pro-oxidant properties and their relevance to diseases such as neurodegenerative disorders or cancer.

Furthermore, the broader class of substituted benzaldehydes has been investigated for diverse therapeutic effects, including the allosteric modulation of hemoglobin for diseases like sickle cell anemia and the inhibition of enzymes such as xanthine (B1682287) oxidase for the management of gout. nmb-journal.comdoi.orgmodares.ac.ir Future investigations should explore the interaction of this compound with these and other novel protein targets. Its known use as a fluorescence probe in biological studies provides a foundational tool for such targeted investigations, allowing for the visualization of its localization and interaction within cellular systems. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and offer a powerful paradigm for accelerating the development of this compound-based applications. globalresearchonline.netresearchgate.net Generative AI models, trained on vast libraries of known bioactive molecules, can be employed for the de novo design of novel derivatives. bohrium.comnih.govmdpi.com By fine-tuning these models with data on salicylaldehydes and related structures, researchers can generate virtual libraries of new compounds predicted to have enhanced biological activity, improved selectivity, or more favorable pharmacokinetic properties.

Computational chemistry, powered by ML, can predict a wide range of molecular properties for these newly designed analogs, including their reactivity, electronic structure, and potential for binding to specific biological targets. nih.govbohrium.com This in silico screening process can drastically reduce the time and cost associated with traditional drug discovery by prioritizing the most promising candidates for synthesis and experimental validation. scirea.org

Furthermore, AI can be instrumental in optimizing the synthesis of this compound and its derivatives. ML algorithms can analyze existing reaction data to predict reaction outcomes, recommend optimal reaction conditions (e.g., temperature, catalysts, solvents), and even propose novel, more efficient synthetic routes. nmb-journal.comnih.gov The integration of AI with automated synthesis platforms presents a pathway toward the autonomous, on-demand production of these compounds, facilitating rapid iteration and discovery. mdpi.commodares.ac.ir

Advanced Spectroscopic Techniques for in situ Reaction Monitoring